molecular formula C15H24ClNO7S B12779713 (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine CAS No. 102582-95-6

(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine

Cat. No.: B12779713
CAS No.: 102582-95-6
M. Wt: 397.9 g/mol
InChI Key: RPCWNTLSLQRIND-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Chloro-2-methylphenylsulfonyl)acetic acid and triethanolamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenylsulfonyl)acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The resulting product is then sulfonated to introduce the sulfonyl group. Triethanolamine is then added to the sulfonated product to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triethanolamine component can interact with cell membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    (4-Chloro-2-methylphenyl)acetic acid: Another similar compound with a different substitution pattern.

Uniqueness

(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is unique due to the presence of both the sulfonyl group and the triethanolamine moiety. This combination imparts distinct chemical and biological properties, making it useful in a wide range of applications.

Properties

CAS No.

102582-95-6

Molecular Formula

C15H24ClNO7S

Molecular Weight

397.9 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenyl)sulfonylacetic acid

InChI

InChI=1S/C9H9ClO4S.C6H15NO3/c1-6-4-7(10)2-3-8(6)15(13,14)5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2

InChI Key

RPCWNTLSLQRIND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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